(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3N2O/c1-18-4-6-19(7-5-18)12(20)10-8-9(13(15,16)17)2-3-11(10)14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHMHVJQBGQFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-5-(trifluoromethyl)benzoyl Chloride
The acyl chloride intermediate is critical for ketone formation. A validated approach involves:
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Oxidation of 2-Bromo-5-(trifluoromethyl)toluene :
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Acyl Chloride Formation :
Coupling with 4-Methylpiperazine
The acyl chloride reacts with 4-methylpiperazine under mild conditions:
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Solvent : Anhydrous tetrahydrofuran (THF) or DCM.
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Base : Triethylamine (TEA) to neutralize HCl.
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Stoichiometry : 1:1 molar ratio, 0°C to room temperature (RT), 6–8 h.
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Workup : Aqueous extraction, drying (Na₂SO₄), and silica gel chromatography.
Alternative Method: Grignard Reagent-Mediated Synthesis
Preparation of 4-Methylpiperazine Magnesium Bromide
While unconventional, generating a Grignard reagent from 4-methylpiperazine is theoretically feasible:
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Substrate : 4-Methylpiperazine hydrobromide.
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Conditions : Mg turnings in dry THF under N₂, 60°C, 2 h.
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Challenge : Low nucleophilicity due to steric hindrance from the methyl group.
Reaction with 2-Bromo-5-(trifluoromethyl)benzonitrile
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Electrophile : 2-Bromo-5-(trifluoromethyl)benzonitrile (precursor from Sandmeyer reaction).
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Conditions : −78°C, slow addition to Grignard reagent, gradual warming to RT.
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Product : Imine intermediate hydrolyzed to ketone using HCl/EtOH.
Catalytic Cross-Coupling Approaches
Buchwald-Hartwig Amination
Aryl halides and amines can couple under palladium catalysis:
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Catalyst : Pd(OAc)₂/Xantphos.
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Base : Cs₂CO₃.
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Substrates : 2-Bromo-5-(trifluoromethyl)benzophenone and 4-methylpiperazine.
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Solvent : Toluene, 110°C, 24 h.
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Yield : 50–60% (limited by ketone stability under harsh conditions).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | High yield, mild conditions | Requires acyl chloride synthesis | 75–82% | Industrial |
| Grignard-Mediated | Avoids acyl chloride | Low yield, complex setup | <30% | Lab-scale |
| Buchwald-Hartwig | Direct C–N bond formation | High temperature, catalyst cost | 50–60% | Pilot-scale |
Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to form amines or alcohols.
Biological Activity
(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone, with the CAS number 1502628-61-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C13H14BrF3N2O. Its structure features a brominated phenyl ring and a piperazine moiety, which are known to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrF3N2O |
| Molecular Weight | 357.17 g/mol |
| CAS Number | 1502628-61-6 |
| Purity | ≥ 97% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a covalent inhibitor, similar to other electrophilic compounds that target cysteine residues in proteins. This interaction can lead to altered protein function and subsequent cellular effects.
Anticancer Activity
Recent research has investigated the compound's cytotoxic effects on human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated that the compound exhibits significant anticancer activity, with IC50 values in the low micromolar range.
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Mechanistic Insights
The mechanism underlying the cytotoxicity of this compound appears to involve the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS). Additionally, it has been reported that the compound may inhibit key survival pathways in cancer cells, leading to enhanced cell death.
Case Studies
A notable study highlighted the use of this compound in combination therapies for enhanced efficacy against resistant cancer cell lines. The combination with established chemotherapeutics showed synergistic effects, suggesting potential applications in overcoming drug resistance.
Example Case Study
In a recent experiment, this compound was combined with doxorubicin in HeLa cells. The results demonstrated a significant reduction in cell viability compared to either agent alone, indicating a synergistic effect that warrants further investigation.
Toxicological Profile
While the anticancer properties are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicological assessments have indicated moderate toxicity at higher concentrations, necessitating careful dose optimization in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Cores
(2-Bromo-5-thiazolyl)(4-fluoro-1-piperidinyl)methanone (CAS: 1290136-86-5)
- Molecular Formula : C₉H₁₀BrFN₂OS
- Molecular Weight : 315.16 g/mol
- Key Features : Replaces the benzene ring with a thiazole heterocycle and substitutes methylpiperazine with fluoropiperidine.
- Fluoropiperidine may reduce basicity compared to methylpiperazine, affecting solubility and membrane permeability .
Isoxazolidin Derivatives (Compounds 180 and 181)
- Molecular Formula: C₂₃H₁₇BrF₃NO₂
- Molecular Weight : 476.29 g/mol
- Key Features : Isoxazolidin core with bromo, -CF₃, and phenyl substituents.
- Higher molecular weight (~476 vs. 351 g/mol) may limit bioavailability in drug development .
Substituent Variations on Piperazine/Benzene Cores
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS: 314053-93-5)
- Molecular Formula : C₁₇H₁₅BrFN₂O
- Molecular Weight : 377.22 g/mol
- Key Features : Retains the bromophenyl group but replaces methylpiperazine with a 4-fluorophenylpiperazine.
- Bulkier substituents on piperazine may sterically hinder target binding compared to the methyl group in the target compound .
2-Bromo-5-(trifluoromethyl)phenylmethanone (Compound 35)
- Molecular Formula: Not explicitly provided (synthesis described in ).
- Key Features: Incorporates a tert-butoxy carbonyl and methoxyphenyl group on the amino moiety.
- Implications :
- The tert-butoxy group enhances steric protection, possibly improving metabolic stability.
- Methoxyphenyl may introduce π-π stacking interactions in biological targets .
Q & A
Q. What are the established synthesis routes for (2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone?
The synthesis typically involves:
- Step 1: Preparation of the bromo-trifluoromethylphenyl fragment via Friedel-Crafts acylation or halogenation of pre-functionalized aryl precursors .
- Step 2: Coupling the aryl fragment with 4-methylpiperazine using reagents like carbodiimides (e.g., DCC) in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product . Key challenges include controlling steric hindrance from the trifluoromethyl group and ensuring regioselectivity during coupling .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the integration of the bromophenyl, trifluoromethyl, and piperazine moieties. ¹⁹F NMR can resolve trifluoromethyl environments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and isotopic patterns (e.g., bromine’s M+2 peak) .
- X-ray Crystallography: For unambiguous structural confirmation; SHELX software is widely used for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency between hydrophobic aryl and piperazine fragments .
- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve solubility, while additives like potassium carbonate mitigate acid byproducts .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during acylation steps .
- Real-Time Monitoring: TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Impurity Analysis: Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or diastereomers) .
- Dynamic Effects: Variable-temperature NMR can reveal conformational flexibility in the piperazine ring causing splitting .
- Computational Validation: Density functional theory (DFT) simulations (e.g., using B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data .
Q. What methodologies are recommended for studying this compound’s biological interactions?
- Target Engagement Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to receptors (e.g., serotonin 5-HT₆) .
- Cellular Efficacy: Dose-response assays (e.g., IC₅₀ determination) in cancer cell lines, referencing fragment-based drug design principles used in Hsp90 inhibitor studies .
- Metabolic Stability: Microsomal incubation assays (e.g., human liver microsomes) to assess pharmacokinetic liabilities .
Q. How can computational modeling predict electronic properties relevant to reactivity?
- Electron Density Analysis: Apply the Colle-Salvetti correlation-energy formula to model charge distribution and identify electrophilic/nucleophilic sites .
- Reactivity Descriptors: Calculate Fukui indices via DFT to predict sites prone to nucleophilic attack (e.g., the ketone group) .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions during hydrolysis or redox reactions .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
- Crystal Growth: Slow evaporation from ethanol/water mixtures improves crystal quality; lattice defects due to bromine’s size require careful annealing .
- Data Refinement: SHELXL’s TWIN and BASF commands handle twinning or disorder in the piperazine ring .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .
Methodological Tables
Q. Table 1. Key Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Catalyst | DCC with DMAP | Enhances acylation efficiency | |
| Solvent | Anhydrous CH₂Cl₂ | Reduces hydrolysis byproducts | |
| Temperature | 0–5°C (coupling step) | Minimizes thermal degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
